molecular formula C10H10F3N B11901483 3-(3,4,5-Trifluorobenzyl)azetidine

3-(3,4,5-Trifluorobenzyl)azetidine

Cat. No.: B11901483
M. Wt: 201.19 g/mol
InChI Key: NUIQFWRHEBIBDO-UHFFFAOYSA-N
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Description

3-[(3,4,5-Trifluorophenyl)methyl]azetidine is an organic compound with the molecular formula C10H10F3N It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a trifluoromethyl-substituted phenyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4,5-trifluorophenyl)methyl]azetidine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4,5-Trifluorophenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Major Products

    Oxidation: Formation of azetidine N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives of the trifluoromethyl-substituted phenyl group.

Scientific Research Applications

3-[(3,4,5-Trifluorophenyl)methyl]azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4,5-trifluorophenyl)methyl]azetidine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl-substituted phenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4,5-Trifluorophenyl)methyl]azetidine is unique due to its azetidine ring structure combined with the trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

3-[(3,4,5-trifluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H10F3N/c11-8-2-6(1-7-4-14-5-7)3-9(12)10(8)13/h2-3,7,14H,1,4-5H2

InChI Key

NUIQFWRHEBIBDO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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